2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
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Overview
Description
2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester is a specialized chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a propenoic acid moiety, a methyl group, and a tridecafluorohexyl sulfonyl aminoethyl ester group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethanol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor equipped with a distillation column to remove the water formed during the esterification reaction. This method enhances the efficiency and yield of the process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester has several applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties such as hydrophobicity and chemical resistance.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential in developing new therapeutic agents with enhanced bioavailability and targeted delivery.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active sulfonyl aminoethyl moiety, which can interact with various biological targets. The tridecafluorohexyl group imparts hydrophobicity, enhancing the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester
- 2-Propenoic acid, 2-methyl-, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester
- Methacrylic acid, ethyl ester
Uniqueness
2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester is unique due to the presence of the tridecafluorohexyl group, which imparts superior hydrophobicity and chemical resistance compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials with enhanced durability and stability .
Properties
CAS No. |
67906-70-1 |
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Molecular Formula |
C6F13SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2 C14H14F13NO4S |
Molecular Weight |
539.31 g/mol |
IUPAC Name |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H14F13NO4S/c1-4-28(5-6-32-8(29)7(2)3)33(30,31)14(26,27)12(21,22)10(17,18)9(15,16)11(19,20)13(23,24)25/h2,4-6H2,1,3H3 |
InChI Key |
HCLVYCJMWIGREO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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